2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
“2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine” is a compound that belongs to the class of organic compounds known as imidazo[1,2-a]pyrimidines . It has a molecular formula of C13H10IN3O and an average mass of 351.142 Da . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Molecular Structure Analysis
The molecular structure of “2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine” is characterized by a fused bicyclic 5,6 heterocycle . The structure–activity relationship of this class of compounds has been studied extensively .
Scientific Research Applications
Synthesis and Derivative Formation
Studies in the Imidazole Series :The compound 2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine falls within the realm of imidazo[1,2-a]pyrimidine derivatives. These derivatives are synthesized from 2-aminopyrimidines, methyl aryl ketones, and halogens (bromine, iodine). The use of bromine, for instance, leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, indicating the potential for a variety of substitutions and modifications in these compounds (Kochergin et al., 2000).
Sulfenylation and Synthesis Techniques
Iodine-catalyzed Sulfenylation :An iodine-catalyzed sulfenylation process involving imidazo[1,2-a]-pyridines and -pyrimidines, using thiophenols and hydrogen peroxide in PEG400, has been documented. This method enables the formation of 3-arylthioimidazoheterocycles, showcasing the potential for diverse functionalization of the imidazo[1,2-a]pyrimidine structure (Hiebel & Berteina-Raboin, 2015).
Catalytic and Solid-Phase Synthesis
Copper Oxide Nanoparticle Catalysis :Copper oxide nanoparticles have been utilized as catalysts for synthesizing imidazo[1,2-a]pyrimidine derivatives. This method involves A3 coupling and demonstrates the influence of electron-donating and electron-withdrawing substitutions on the fluorescence intensities of the compounds. Additionally, certain compounds in this category can act as fluorescent sensors, like the 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine for zinc ion detection, highlighting the potential for sensor applications (Rawat & Rawat, 2018).
Solid-Phase Synthesis :Solid-phase synthesis techniques for imidazo[1,2-a]pyrimidine derivatives have been explored, utilizing acid labile or base labile linkers. This approach indicates the adaptability of the compound for various synthesis methodologies, potentially opening up avenues for high-throughput or automated synthesis processes (Kazzouli et al., 2003).
Mechanism of Action
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . These derivatives have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Properties
IUPAC Name |
2-[(4-iodophenoxy)methyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNIHNRJKNGPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)COC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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